Bromodesonide is derived from the natural steroid hormone cortisol, which is produced by the adrenal glands. The synthetic modification of cortisol leads to the creation of Bromodesonide, enhancing its therapeutic efficacy while minimizing side effects.
Bromodesonide belongs to the class of drugs known as corticosteroids. These compounds are characterized by their anti-inflammatory and immunosuppressive effects. Within this class, Bromodesonide is categorized as a glucocorticoid, which specifically targets glucocorticoid receptors in various tissues.
The synthesis of Bromodesonide typically involves several chemical reactions that modify the steroid backbone of cortisol. The primary method includes:
The synthesis can be achieved through multi-step organic reactions that may include:
Bromodesonide has a complex molecular structure characterized by a steroid nucleus with specific functional groups. Its molecular formula is CHBrO.
Bromodesonide undergoes various chemical reactions that are essential for its activation and therapeutic effects:
The pharmacokinetics of Bromodesonide involve:
Bromodesonide exerts its effects by binding to glucocorticoid receptors in target tissues, leading to:
Studies have shown that Bromodesonide significantly reduces markers of inflammation in respiratory tissues, contributing to improved lung function and reduced symptoms in patients with asthma and COPD.
Bromodesonide is primarily used in clinical settings for:
Molecular Formula: C₂₄H₃₁BrO₆ [10]Molecular Weight: 495.4 g/mol [5]IUPAC Name: (11β)-9α-Bromo-11,21-dihydroxy-16α,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione [5] [10]Systematic Nomenclature:
Table 1: Atomic Composition of Bromodesonide
Element | Count | Hybridization | Oxidation State |
---|---|---|---|
Carbon | 24 | sp²/sp³ | -4 to +4 |
Hydrogen | 31 | s | +1 |
Bromine | 1 | sp³ | -1 |
Oxygen | 6 | sp²/sp³ | -2 |
Stereogenic Centers: Bromodesonide contains seven chiral centers at positions C8, C9, C10, C11, C13, C14, and C17, with the 9α-bromo substituent introducing critical conformational distortion [6]. The C9 bromination inverts the classical steroid A-ring geometry, forcing a trans-diaxial orientation relative to C10-methyl.
Crystallographic Data:
Stereochemical Representation:
Core Structural Differences:
Table 2: Bond Parameter Comparison
Parameter | Desonide | Bromodesonide | Δ Change |
---|---|---|---|
C9-C10 Bond Length | 1.54 Å | 1.59 Å | +3.2% |
C8-C9-C11 Angle | 109.8° | 105.3° | -4.1% |
C11-O Bond Order | 1.42 (single) | 1.38 (partial double) | +0.04 |
LogP (Calculated) | 2.18 | 2.87 | +31.7% |
Electronic Effects:
Substitution Mechanism:
Quantum Chemical Analysis:
Conformational Impacts:
Table 3: Brominated Corticosteroid Derivatives
Compound Name | Molecular Formula | C9 Substitution | Relative Glucocorticoid Potency |
---|---|---|---|
Desonide | C₂₄H₃₂O₆ | None | 1.0 (Reference) |
Bromodesonide | C₂₄H₃₁BrO₆ | 9α-Bromo | 3.2 (Calculated) |
Beclomethasone Dipropionate | C₂₈H₃₇ClO₇ | 9α-Chloro | 8.5 |
Dexamethasone | C₂₂H₂₉FO₅ | 9α-Fluoro | 25.0 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1